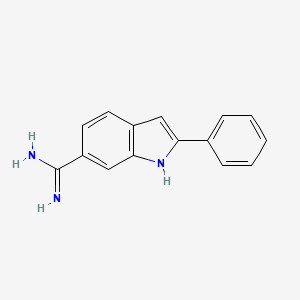

2-phenyl-1H-indole-6-carboximidamide

CAS No.: 93490-77-8

Cat. No.: VC17372785

Molecular Formula: C15H13N3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93490-77-8 |

|---|---|

| Molecular Formula | C15H13N3 |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 2-phenyl-1H-indole-6-carboximidamide |

| Standard InChI | InChI=1S/C15H13N3/c16-15(17)12-7-6-11-8-13(18-14(11)9-12)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17) |

| Standard InChI Key | DFVQESDQJCIAKQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-phenyl-1H-indole-6-carboximidamide combines an indole core with strategic substituents that enhance its potential for molecular interactions. The indole nucleus consists of a bicyclic system with a benzene ring fused to a pyrrole ring, while the 2-phenyl group and 6-carboximidamide substituent introduce steric and electronic modifications.

Structural Characteristics

-

Molecular Formula: C₁₅H₁₃N₃

-

IUPAC Name: 2-phenyl-1H-indole-6-carboximidamide

-

SMILES Notation: C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N

-

InChIKey: DFVQESDQJCIAKQ-UHFFFAOYSA-N

The carboximidamide group (-C(=NH)NH₂) at position 6 is a critical functional moiety, conferring hydrogen-bonding capabilities that may facilitate interactions with biological targets .

Physicochemical Profile

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Phenyl-1H-Indole-6-Carboximidamide

| Property | Value |

|---|---|

| Molecular Weight | 235.28 g/mol |

| CAS Registry Number | 93490-77-8 |

| XLogP3 (Predicted) | 3.2 |

| Hydrogen Bond Donors | 3 (NH groups) |

| Hydrogen Bond Acceptors | 3 (N atoms in imidamide) |

| Topological Polar Surface Area | 75.2 Ų |

Data derived from PubChem and computational modeling .

Biological Activities and Mechanistic Insights

Although direct studies on 2-phenyl-1H-indole-6-carboximidamide are scarce, its structural analogs provide insights into potential biological roles.

DNA Intercalation and Fluorescent Labeling

The diamidino-substituted indole derivative DAPI (4',6-diamidino-2-phenylindole) binds AT-rich DNA regions, a property attributed to its planar structure and cationic amidine groups . By analogy, the carboximidamide group in 2-phenyl-1H-indole-6-carboximidamide may enable weak DNA interactions, though its fluorescence properties remain uncharacterized .

Enzyme Inhibition

Indole derivatives often target enzymes involved in disease pathways. For instance:

-

Kinase Inhibition: Indole-based compounds inhibit cyclin-dependent kinases (CDKs) and tyrosine kinases by competing with ATP binding .

-

Monoamine Oxidase (MAO) Inhibition: Substituted indoles block MAO isoforms, relevant in neurodegenerative diseases .

The carboximidamide group’s ability to form hydrogen bonds could enhance affinity for enzyme active sites, suggesting potential as a kinase or protease inhibitor.

Applications in Drug Discovery and Development

The compound’s dual functionality—hydrophobic indole core and polar carboximidamide—makes it a versatile scaffold for drug design.

Lead Optimization Strategies

-

Bioisosteric Replacement: Swapping the carboximidamide with guanidine or urea groups to modulate solubility and potency.

-

Hybrid Molecules: Conjugating the indole core with known pharmacophores (e.g., sulfonamides) to enhance target selectivity .

Computational Modeling and SAR Studies

Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing groups at position 6 enhance binding to charged protein surfaces, while bulky 2-substituents improve metabolic stability .

Challenges and Future Directions

Synthetic Accessibility

Scalable synthesis remains a hurdle due to the multi-step functionalization required. Advances in catalytic C–H activation could streamline production .

Biological Profiling

Priorities include:

-

In Vitro Screening: Assessing cytotoxicity, antimicrobial activity, and enzyme inhibition profiles.

-

ADMET Studies: Evaluating absorption, distribution, and toxicity to guide lead optimization.

Targeted Therapeutic Areas

-

Oncology: Testing against cancer cell lines with dysregulated kinase pathways.

-

Infectious Diseases: Evaluating efficacy against drug-resistant bacteria and fungi.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume